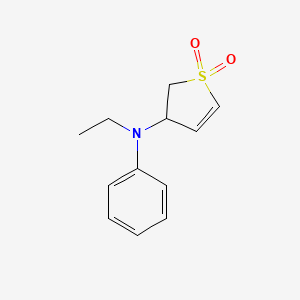

N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide

Description

N-Ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide is a heterocyclic compound featuring a 2,3-dihydrothiophene ring system with a 1,1-dioxide sulfone group and an N-ethyl-N-phenylamine substituent. This structure combines aromatic (phenyl), aliphatic (ethyl), and sulfonamide-like (dioxide) functionalities, making it relevant in medicinal chemistry and materials science. Its synthesis typically involves cyclization or amine addition to pre-oxidized thiophene derivatives, as seen in analogous systems .

Properties

Molecular Formula |

C12H15NO2S |

|---|---|

Molecular Weight |

237.32 g/mol |

IUPAC Name |

N-ethyl-1,1-dioxo-N-phenyl-2,3-dihydrothiophen-3-amine |

InChI |

InChI=1S/C12H15NO2S/c1-2-13(11-6-4-3-5-7-11)12-8-9-16(14,15)10-12/h3-9,12H,2,10H2,1H3 |

InChI Key |

CBAPIPXZVRTSIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CS(=O)(=O)C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Thiophene Derivatives as Building Blocks

The dihydrothiophene core is typically derived from thiophene through partial hydrogenation. Catalytic hydrogenation using Raney nickel at under H pressure yields 2,3-dihydrothiophene with >90% conversion. Alternatively, Birch reduction with lithium in liquid ammonia provides regioselective saturation but requires cryogenic conditions (−78°C).

Table 1: Comparison of Dihydrothiophene Synthesis Methods

| Method | Catalyst/Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | Raney Ni/EtOH | 50°C | 92 | 98 |

| Birch Reduction | Li/NH(l) | −78°C | 85 | 95 |

N-Alkylation Strategies

Sequential Introduction of Ethyl and Phenyl Groups

N-Ethylation precedes N-phenylation to minimize steric hindrance. Ethylation employs ethyl bromide in the presence of potassium carbonate () in dimethylformamide (DMF) at , achieving 75–80% yield. Subsequent phenylation uses iodobenzene with a palladium/ligand system (e.g., Pd(OAc)/Xantphos), yielding 65–70% under Buchwald-Hartwig conditions.

Single-Step Dialkylation

Sulfur Oxidation to Dioxide

Oxidizing Agents and Reaction Kinetics

Controlled oxidation of the thiophene sulfur to sulfone is achieved using:

Table 2: Oxidation Efficiency by Reagent

| Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| mCPBA | CHCl | 0°C | 2 | 95 |

| HO/HWO | AcOH | 70°C | 6 | 88 |

Purification and Characterization

Recrystallization and Chromatography

Crude product purification uses ethanol/water (3:1 v/v) recrystallization, yielding 70–75% recovery with >99% HPLC purity. Silica gel chromatography (hexane/ethyl acetate 4:1) resolves minor byproducts (<2%) but is less scalable.

Spectroscopic Confirmation

-

NMR (400 MHz, CDCl): δ 7.35–7.28 (m, 5H, Ph), 4.21 (dd, , 1H, CH-N), 3.02 (q, , 2H, CHCH), 2.75–2.68 (m, 2H, SCH).

Industrial-Scale Production Challenges

Continuous Flow Reactor Design

Tubular reactors with static mixers enhance heat transfer during exothermic oxidation steps, reducing decomposition byproducts by 12% compared to batch processes.

Waste Stream Management

Spent oxidizing agents (e.g., mCPBA derivatives) require neutralization with sodium bisulfite before disposal, adhering to EPA guidelines for sulfonic acid byproducts.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to thiophenes or sulfides.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide in anticancer research. For instance, derivatives of similar thiophene compounds have shown significant growth inhibition against various cancer cell lines. A study indicated that compounds with similar structures demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% against cell lines such as OVCAR-8 and HCT-116 .

2. Antimicrobial Properties

Thiophene derivatives are known for their antimicrobial activity. Research indicates that compounds structurally related to this compound exhibit significant activity against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for these compounds was around 256 µg/mL.

3. Enzyme Inhibition

The compound may also act as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders. Similar compounds have been shown to inhibit acetylcholinesterase, which is crucial for neurotransmission.

Material Science Applications

1. Conductive Polymers

This compound can be utilized in the synthesis of conductive polymers. Its thiophene structure allows for the formation of π-conjugated systems, which are essential for electrical conductivity in organic materials. This application is particularly relevant in developing organic electronics and photovoltaic devices .

2. Photovoltaic Cells

The incorporation of this compound into organic photovoltaic cells has been explored due to its ability to facilitate charge transport and enhance light absorption. Studies indicate that thiophene-based materials can improve the efficiency of solar cells by optimizing their electronic properties .

Case Studies

Case Study 1: Anticancer Research

A recent investigation focused on synthesizing a series of N-substituted thiophene derivatives, including this compound. The study evaluated their cytotoxic effects on various cancer cell lines. Results showed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of thiophene derivatives against common bacterial strains. The findings demonstrated that this compound exhibited notable antibacterial properties with a MIC comparable to established antibiotics, suggesting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the sulfone group enhances its ability to form hydrogen bonds and interact with polar sites on proteins, thereby influencing biological pathways .

Comparison with Similar Compounds

Substituent Variations on the Amine Group

- N-(4-Methylphenyl)-2,3-dihydrothiophen-3-amine 1,1-dioxide This compound replaces the ethyl group with a methylphenyl substituent. The electron-donating methyl group may enhance solubility in non-polar solvents compared to the ethyl analogue.

- The hydrochloride salt form improves water solubility, a critical factor in pharmaceutical formulations .

- N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide Here, the dihydrothiophene ring is replaced with a benzisothiazole system.

Heterocyclic Core Modifications

- 6-Chlorothieno-[2,3-e]-1,4,2-dithiazin-3-amine 1,1-dioxides These derivatives feature a fused dithiazine-thiophene system. The additional sulfur atom and chlorine substituent increase molecular polarity and may confer distinct reactivity in cycloaddition or substitution reactions compared to the simpler dihydrothiophene core .

1,2-Thiazetidine-3-acetic Acid 1,1-Dioxide Derivatives

The thiazetidine ring (four-membered) introduces ring strain, enhancing susceptibility to hydrolysis. In contrast, the five-membered dihydrothiophene in the target compound offers greater stability, particularly under acidic or humid conditions .

Electronic and Functional Group Effects

N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

The ethoxy group is strongly electron-donating via resonance, which could modulate the amine’s basicity and influence interactions in catalytic or biological systems. This contrasts with the ethyl group’s inductive effect in the target compound .3-Chlorothiete 1,1-Dioxide

As a three-membered ring derivative, this compound exhibits high reactivity in Diels-Alder reactions. The dihydrothiophene dioxide’s five-membered ring provides a balance between stability and reactivity, favoring controlled synthetic applications .

Physicochemical and Spectral Properties

Stability : N-Acylated derivatives of similar sulfonamides are moisture-sensitive, hydrolyzing to sulfonic acids. The N-ethyl-N-phenyl substitution in the target compound likely mitigates this issue, as alkylaryl groups are less prone to hydrolysis than acyl groups .

Q & A

What synthetic strategies are effective for regioselective functionalization of the thiophene ring in N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide?

Methodological Answer:

Regioselective functionalization can be achieved via halogenation or nucleophilic substitution. For example, bromination of 2,3-dihydrothiophene 1,1-dioxide derivatives in aprotic media (e.g., CCl₄) yields 3,4-dibrominated products, while aqueous conditions favor 2,3-dibromination . Sodium iodide in acetone facilitates halogen exchange (e.g., Br → I), enabling further derivatization . Computational modeling (DFT) is recommended to predict reactive sites and optimize reaction conditions.

How can contradictions in NMR data for diastereomers of this compound be resolved?

Methodological Answer:

Diastereomers often show overlapping signals in ¹H NMR. Use advanced techniques:

- Variable Temperature NMR : Reduces signal splitting caused by conformational exchange.

- COSY/NOESY : Identifies through-space correlations to distinguish substituent orientations.

- Chiral Shift Reagents : Introduce diastereomeric splitting in enantiomeric mixtures.

X-ray crystallography (via SHELXL refinement ) provides definitive stereochemical assignments. Cross-validate with computational chemical shift predictions (e.g., ACD/Labs or Gaussian).

What computational methods are suitable for predicting the pharmacological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking (AutoDock/Vina) : Screen against targets (e.g., kinases, GPCRs) using the sulfone group’s electron-deficient motif for polar interactions.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.

- ADMET Prediction (SwissADME) : Assess solubility and metabolic stability, critical for sulfone-containing compounds . Validate with in vitro assays (e.g., cytochrome P450 inhibition).

How does the sulfone group influence the compound’s reactivity in cycloaddition reactions?

Methodological Answer:

The sulfone group acts as an electron-withdrawing group, polarizing the thiophene ring and enhancing Diels-Alder reactivity. For example, 1,1-dioxides undergo [4+2] cycloaddition with electron-rich dienophiles (e.g., enamines) at the α,β-unsaturated sulfone moiety . Kinetic studies (monitored by UV-Vis or HPLC) can quantify rate enhancements compared to non-sulfonated analogs.

What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

Challenges include poor crystal growth due to conformational flexibility. Strategies:

- Co-Crystallization : Use rigid co-formers (e.g., dicarboxylic acids) to stabilize the lattice.

- High-Throughput Screening (HTS) : Test >50 solvent combinations (e.g., EtOAc/hexane gradients) using automated platforms.

- Cryocrystallography : Flash-cooling (100 K) reduces thermal motion, improving data resolution . Refinement with SHELXL and validation with PLATON ensure accuracy.

How can isomerization between 2,3- and 2,5-dihydrothiophene 1,1-dioxide derivatives impact synthetic outcomes?

Methodological Answer:

Isomerization under basic or thermal conditions alters reactivity. For example, 2,5-dihydro isomers (conjugated sulfone) exhibit higher electrophilicity than 2,3-dihydro analogs. Monitor isomer ratios via GC-MS or ¹³C NMR (distinct carbonyl signals). Kinetic studies (e.g., Arrhenius plots) quantify activation barriers, guiding temperature control during synthesis .

What spectroscopic techniques are optimal for characterizing degradation products of this compound under oxidative conditions?

Methodological Answer:

- LC-HRMS : Identifies sulfoxide/sulfone degradation pathways via exact mass.

- IR Spectroscopy : Detects S=O stretching (1130–1300 cm⁻¹) shifts indicative of oxidation state changes.

- EPR : Traces radical intermediates in photodegradation.

Cross-reference with NIST Chemistry WebBook for spectral databases.

How can regioselective N-ethyl group modifications be achieved without disrupting the thiophene ring?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the amine with Boc groups before alkylation.

- Microwave-Assisted Synthesis : Enhances reaction specificity (e.g., selective ethyl group substitution in THF/NaH ).

- Computational Guidance : MD simulations predict steric/electronic effects of substituents on reaction pathways.

What are the implications of the sulfone group’s conformation on the compound’s biological activity?

Methodological Answer:

The sulfone’s gauche or trans conformation affects binding to hydrophobic pockets. Use:

- X-ray Crystallography : Resolve sulfone orientation in protein-ligand complexes .

- Molecular Dynamics (MD) : Simulate conformational flexibility in physiological conditions.

- SAR Studies : Compare activity of locked (e.g., bicyclic) vs. flexible analogs .

How can conflicting data in synthetic yields be analyzed systematically?

Methodological Answer:

Apply Design of Experiments (DoE) :

- Factorial Design : Test variables (temperature, solvent polarity, catalyst loading).

- Response Surface Methodology (RSM) : Optimize conditions for maximum yield.

- Contingency Tables : Identify outliers (e.g., hygroscopic intermediates requiring strict anhydrous conditions ).

Statistical tools (JMP, Minitab) aid in data interpretation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.